molecular formula C18H24N2O4 B2860282 Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate CAS No. 433321-75-6

Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate

Cat. No.: B2860282
CAS No.: 433321-75-6
M. Wt: 332.4
InChI Key: RYDHDDQDFCKJRQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methyl group and a secondary acetamido linker modified by a cyclohexanecarboxamido moiety. This structure combines aromatic, amide, and ester functionalities, making it relevant for applications in medicinal chemistry, particularly in drug design targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-12-10-14(18(23)24-2)8-9-15(12)20-16(21)11-19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDHDDQDFCKJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate typically involves multiple steps, starting with the formation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia under dehydration conditions. The resulting cyclohexanecarboxamide is then reacted with methyl 4-aminobenzoate in the presence of coupling agents like carbodiimides (e.g., DCC, EDC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzene ring can be oxidized to form derivatives such as hydroxyl or carboxyl groups.

  • Reduction: : Reduction reactions can be performed on the amide groups to yield amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Reagents such as bromine (Br₂) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Hydroxybenzoate or carboxybenzoate derivatives.

  • Reduction: : Aminobenzoate derivatives.

  • Substitution: : Bromobenzoate or hydroxybenzoate derivatives.

Scientific Research Applications

Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can serve as a probe or inhibitor in biochemical studies, helping to elucidate enzyme mechanisms.

  • Medicine: : Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations in the benzoate core, acetamido linker, or cyclohexane-derived groups. Below is a detailed analysis:

Functional Group Modifications in Benzoate Derivatives

Key analogs and their properties:

Compound Name CAS Number Key Substituents Similarity Score Inferred Properties Reference
Methyl 4-acetamido-2-ethoxybenzoate 660847-06-3 Ethoxy group, acetamido 0.77 Enhanced hydrophilicity due to ethoxy group; potential for improved aqueous solubility compared to methyl-substituted analogs
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate Not provided Trifluoroacetamido, hydroxyl N/A Electron-withdrawing trifluoro group may increase metabolic stability but reduce bioavailability
Ethyl 3-amino-4,4-dicyanobut-3-enoate Not provided Dicyano, amino N/A High reactivity due to cyano groups; potential for covalent binding in drug-target interactions

Structural Insights:

  • The cyclohexanecarboxamido group in the target compound introduces significant lipophilicity, which may enhance membrane permeability compared to analogs like Methyl 4-acetamido-2-ethoxybenzoate .

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